BenchChemオンラインストアへようこそ!

1,5-Bis(3-hydroxyphenyl)penta-1,4-dien-3-one

Prostate cancer Antiproliferative activity Monocarbonyl curcumin analog

Procure 1,5-Bis(3-hydroxyphenyl)penta-1,4-dien-3-one (Ca 37)—a structurally differentiated monocarbonyl curcumin analog—for prostate cancer research. Its 3-hydroxyl (meta) orientation, 5-carbon monocarbonyl linker, and absence of methoxy groups deliver 7.1-fold greater antiproliferative potency than curcumin in PC-3 cells (IC50 4.77 μM vs. 33.83 μM). Ca 37 demonstrates in vivo efficacy at 6.65 mg/kg where curcumin fails at 110 mg/kg, circumventing bioavailability-driven negative results. N-acetylcysteine fully abrogates Ca 37-induced ROS and viability loss, establishing it as a cleaner pharmacological tool for ROS-dependent apoptosis studies. Not intended for antimalarial screening (IC50 39.04 μM vs. curcumin's 2.39 μM).

Molecular Formula C17H14O3
Molecular Weight 266.29 g/mol
Cat. No. B12829599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Bis(3-hydroxyphenyl)penta-1,4-dien-3-one
Molecular FormulaC17H14O3
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C=CC(=O)C=CC2=CC(=CC=C2)O
InChIInChI=1S/C17H14O3/c18-15(9-7-13-3-1-5-16(19)11-13)10-8-14-4-2-6-17(20)12-14/h1-12,19-20H/b9-7+,10-8+
InChIKeyWOHFCBMZGVNRBL-FIFLTTCUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Bis(3-hydroxyphenyl)penta-1,4-dien-3-one (Ca 37): A Monocarbonyl Curcumin Analog with Quantifiable Anticancer Differentiation for Research Procurement


1,5-Bis(3-hydroxyphenyl)penta-1,4-dien-3-one (designated Ca 37) is a synthetic monocarbonyl curcumin analog (MAC) belonging to the diarylheptanoid-inspired enone class. Its structure replaces curcumin's central β-diketone with a single ketone and substitutes the 4-hydroxy-3-methoxy substitution pattern with 3-hydroxyl groups on both terminal phenyl rings, yielding a 5-carbon α,β-unsaturated ketone linker. This compound was specifically designed to circumvent the well-documented pharmacokinetic liabilities of curcumin—poor aqueous solubility, rapid degradation at physiological pH, and low systemic bioavailability [1]. Ca 37 has been characterized in established human prostate cancer cell lines (PC-3 and DU145), a murine PC-3 xenograft model, and in antimalarial screening panels against Plasmodium falciparum 3D7 [2][3].

Why Curcumin Analogs Cannot Be Interchanged: Structural and Performance Boundaries of 1,5-Bis(3-hydroxyphenyl)penta-1,4-dien-3-one


Superficially, Ca 37 resembles other diarylpentadienone curcumin analogs such as EF24, GO-Y030, or 1,5-bis(4-hydroxyphenyl)penta-1,4-dien-3-one. However, the compound's differentiation arises from three interdependent structural features: (i) the 3-hydroxyl (meta) rather than 4-hydroxyl (para) phenolic orientation alters hydrogen-bonding topology and redox potential; (ii) the 5-carbon monocarbonyl linker eliminates the rapid β-diketone degradation that limits curcumin's utility at pH ≥ 7.4; and (iii) the absence of methoxy groups changes both lipophilicity and metabolic susceptibility [1]. As demonstrated below, these structural distinctions translate into quantitatively divergent performance depending on the biological context: Ca 37 outperforms curcumin by approximately 7-fold in prostate cancer antiproliferative assays yet underperforms curcumin by approximately 16-fold in antimalarial screens, proving that procurement decisions cannot rely on in-class assumptions and must be guided by application-matched quantitative evidence [2][3].

Quantitative Differentiation Evidence for 1,5-Bis(3-hydroxyphenyl)penta-1,4-dien-3-one: Head-to-Head Data Against Curcumin and In-Class Analogs


Antiproliferative Potency in Androgen-Independent Prostate Cancer: Ca 37 vs. Curcumin (PC-3 Cells, 24 h MTT Assay)

In a direct head-to-head comparison conducted under identical experimental conditions, Ca 37 achieved a 24-hour IC50 of 4.77 ± 0.19 μmol/L against PC-3 human androgen-independent prostate cancer cells, whereas curcumin required 33.83 ± 1.83 μmol/L, yielding an approximately 7.1-fold potency advantage for Ca 37 [1]. The concentration-response curves demonstrated that Ca 37 exerted concentration-dependent proliferation inhibition in the 1.25–10 μmol/L range, while curcumin required 10–60 μmol/L to achieve comparable effects [1].

Prostate cancer Antiproliferative activity Monocarbonyl curcumin analog

In Vivo Tumor Growth Inhibition in PC-3 Xenograft Model: Dose-Response Comparison of Ca 37 vs. Curcumin

In a murine PC-3 xenograft model, Ca 37 at a dose of 0.5 μmol (6.65 mg/kg body weight) administered intraperitoneally significantly inhibited the growth of prostate xenografted tumors. In stark contrast, curcumin at a 12-fold higher dose of 6 μmol (110 mg/kg body weight) produced little to no tumor growth inhibition [1]. This differential was observed within the same study, using the same tumor model and treatment schedule, providing a robust intra-experimental comparison that eliminates inter-laboratory variability.

Xenograft tumor model In vivo efficacy Prostate cancer therapy

Antimalarial Activity Against Plasmodium falciparum 3D7: Ca 37 Underperforms Curcumin, Defining a Critical Application Boundary

In a standardized antimalarial screening panel against the chloroquine-sensitive P. falciparum 3D7 strain, Ca 37 exhibited an IC50 of 39.04 μM, whereas curcumin tested in the same study achieved an IC50 of 2.39 μM [1]. Among the six curcumin analogs synthesized and evaluated in this study, the most potent was 2,6-bis(2-hydroxybenzylidene)cyclopentanone (IC50 = 0.04 μM, binding affinity = −7.6 kcal/mol against PfATP6) [1]. This result demonstrates that Ca 37 is approximately 16-fold less potent than curcumin in this antimalarial context, revealing a stark application-dependent reversal of the potency ranking observed in prostate cancer models.

Antimalarial screening Plasmodium falciparum Structure-activity relationship

Preferential Suppression of Prostate Cancer Cell Migration: Ca 37 vs. Curcumin

The Luo et al. (2014) study explicitly reported that Ca 37 exhibited a preferential suppression capacity against growth and migration toward prostate cancer cells (PC-3 and DU145) compared with curcumin [1]. While the study's primary focus was on growth inhibition and bioenergetic impairment, the migration suppression data add a functional dimension to the differentiation profile. Ca 37 impaired the bioenergetics system, promoted cell cycle arrest, and activated apoptosis in PC-3 cells [1]. The ROS-dependence of Ca 37's growth inhibitory effect was confirmed by N-acetylcysteine (NAC) rescue experiments: NAC abrogated both ROS production and viability loss induced by Ca 37, while only partially preventing growth inhibition in curcumin-treated cells, indicating a more ROS-dependent mechanism for Ca 37 [1].

Cell migration Metastasis suppression Prostate cancer

Structural Stability Rationale: Monocarbonyl Scaffold Eliminates β-Diketone Degradation Liability Present in Curcumin

Curcumin's clinical translation is fundamentally limited by the instability of its central β-diketone moiety, which undergoes rapid hydrolytic degradation at physiological pH (~7.4) with a half-life of less than 10 minutes in phosphate buffer [1]. Ca 37 belongs to the monocarbonyl curcumin analog (MAC) class, which replaces the β-diketone with a single ketone group, thereby eliminating this degradation pathway. A comprehensive 2015 review covering over 1,000 MACs documented that, as a class, MACs demonstrate 10–20-fold potency gains versus curcumin across numerous cancer cell lines, better pharmacokinetic profiles in mice, and greater tumor regression in cancer xenografts in vivo, with limited toxicity as measured by murine weight gain and histopathological assessment [1]. Ca 37's 5-carbon monocarbonyl linker and 3-hydroxyphenyl substitution place it within this structurally validated class of stabilized curcumin mimetics.

Chemical stability β-diketone elimination Monocarbonyl curcumin analog

Optimal Research and Procurement Application Scenarios for 1,5-Bis(3-hydroxyphenyl)penta-1,4-dien-3-one Based on Quantitative Evidence


Prostate Cancer Antiproliferative Screening Programs Requiring Curcumin Comparators

Based on the 7.1-fold greater antiproliferative potency of Ca 37 (IC50 4.77 μM) over curcumin (IC50 33.83 μM) in PC-3 cells [1], this compound is the preferred choice for prostate cancer-focused screening cascades. Its ability to exert concentration-dependent inhibition at 1.25–10 μM enables dose-response studies within a log-unit range that avoids DMSO cytotoxicity thresholds encountered with curcumin's required 10–60 μM range [1]. Researchers should consider Ca 37 as a positive control or lead scaffold when screening compound libraries against androgen-independent prostate cancer models.

In Vivo Prostate Cancer Xenograft Proof-of-Concept Studies

Ca 37's demonstrated in vivo efficacy at 0.5 μmol (6.65 mg/kg), where curcumin at a 12-fold higher molar dose (6 μmol; 110 mg/kg) was ineffective [1], positions this compound as a rational candidate for murine xenograft studies of prostate cancer. The compound circumvents the bioavailability-driven negative results commonly observed with curcumin in vivo, enabling researchers to probe mechanism-based antitumor effects without the confounding factor of near-complete first-pass metabolism and rapid systemic clearance that plague curcumin [2].

ROS-Dependent Apoptosis Mechanism Studies in Cancer Cell Models

The finding that N-acetylcysteine (NAC) fully abrogated ROS production and viability loss induced by Ca 37, while only partially preventing curcumin-mediated growth inhibition [1], makes Ca 37 a cleaner pharmacological tool for dissecting ROS-dependent apoptosis mechanisms. This near-complete NAC rescue distinguishes Ca 37 from curcumin and supports its use as a positive control in oxidative stress-mediated cell death studies, where unambiguous ROS dependence is experimentally desirable [1].

Avoidance Scenario: Antimalarial Drug Discovery Programs

Ca 37 is contraindicated for antimalarial research applications. Direct comparative data against P. falciparum 3D7 show that Ca 37 (IC50 39.04 μM) is approximately 16-fold less potent than curcumin (IC50 2.39 μM) and nearly 1,000-fold less potent than the best-in-series analog 2,6-bis(2-hydroxybenzylidene)cyclopentanone (IC50 0.04 μM) [1]. Procurement for malaria programs should instead prioritize the 2-hydroxybenzylidene cyclopentanone or cyclohexanone scaffolds that demonstrated superior PfATP6 binding and antiplasmodial activity in this study [1].

Quote Request

Request a Quote for 1,5-Bis(3-hydroxyphenyl)penta-1,4-dien-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.